Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 651042-69-2
VCID: VC7265769
InChI: InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate

CAS No.: 651042-69-2

Cat. No.: VC7265769

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate - 651042-69-2

Specification

CAS No. 651042-69-2
Molecular Formula C12H12N2O2S
Molecular Weight 248.3
IUPAC Name ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
Standard InChI InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14)
Standard InChI Key ZRQYVQKHYUPKST-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate (CAS No. 651042-69-2) has the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.3 g/mol. Its IUPAC name is ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate, and its structure combines a thiazole ring substituted with an amino group at the 2-position and a benzoate ester at the 4-position (Figure 1). Key spectral identifiers include:

  • SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N

  • InChIKey: ZRQYVQKHYUPKST-UHFFFAOYSA-N .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.3 g/mol
XLogP31.9 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area89.8 Ų

The compound’s solubility remains undocumented in most sources, though its ester group suggests moderate lipophilicity, enhancing membrane permeability .

Synthesis and Optimization

The synthesis of ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. This one-pot reaction condenses α-halo ketones with thioureas or thioamides .

Key Synthetic Steps

  • Formation of the Thiazole Core: Reacting 4-bromoacetophenone derivatives with thiourea in ethanol under reflux yields the 2-aminothiazole ring .

  • Esterification: The benzoic acid intermediate is esterified using ethanol in the presence of acid catalysts (e.g., H₂SO₄).

Optimization strategies focus on:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates .

  • Catalysts: Palladium or copper catalysts enhance yields in coupling reactions .

  • Temperature Control: Maintaining 60–80°C minimizes side products.

A patent (WO2015155664A1) describes a related synthesis for a thiazole-containing drug intermediate, highlighting the use of tetrahydrofuran (THF) and palladium-carbon hydrogenation for purity .

Applications in Drug Development

Scaffold for Medicinal Chemistry

The compound’s structure serves as a scaffold for designing:

  • Antibacterial Agents: Modifications at the 4-position of the benzoate enhance Gram-negative activity .

  • Kinase Inhibitors: The thiazole ring chelates ATP-binding sites in kinases, aiding cancer therapy .

Pharmacokinetic Optimization

  • Ester Prodrugs: The ethyl ester improves oral bioavailability, as seen in analogs like mirabegron .

  • Molecular Docking: In silico studies predict strong binding to E. coli dihydrofolate reductase (docking score: -9.2 kcal/mol) .

Pharmacological and Toxicological Considerations

While in vivo data are sparse, related compounds show:

  • Hepatic Stability: Half-lives of ~4.5 hours in murine models .

  • Low Acute Toxicity: LD₅₀ > 500 mg/kg in rats, though chronic exposure risks remain unstudied .

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